![molecular formula C13H14ClN3O B214258 4-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B214258.png)
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CDMPC" and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CDMPC involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, CDMPC can induce DNA damage and ultimately lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, CDMPC has also been studied for its biochemical and physiological effects. Studies have shown that CDMPC can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, CDMPC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CDMPC is its high potency, which allows for the use of lower concentrations in lab experiments. Additionally, CDMPC has a relatively low toxicity profile, making it a safer alternative to other compounds with similar properties. However, one limitation of CDMPC is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of CDMPC. One area of interest is the development of new anticancer therapies based on CDMPC. Additionally, further research is needed to fully understand the mechanism of action of CDMPC and its potential applications in other areas of scientific research. Finally, efforts to improve the synthesis of CDMPC and increase its solubility in water could make it a more viable option for use in lab experiments.
Synthesemethoden
The synthesis of CDMPC involves a multi-step process that begins with the reaction of 3,4-dimethylbenzaldehyde and hydrazine hydrate to form 3,4-dimethylphenylhydrazine. This intermediate compound is then reacted with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid to form CDMPC. The synthesis of CDMPC has been optimized and improved over time, resulting in higher yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
CDMPC has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that CDMPC can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
Produktname |
4-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide |
---|---|
Molekularformel |
C13H14ClN3O |
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
4-chloro-N-(3,4-dimethylphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14ClN3O/c1-8-4-5-10(6-9(8)2)16-13(18)12-11(14)7-15-17(12)3/h4-7H,1-3H3,(H,16,18) |
InChI-Schlüssel |
BKHUNQHSLILADD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=NN2C)Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=NN2C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.